Lipophilicity Shift: 3-Ethoxy vs. 3-Methoxy Pyrazole-4-Carbonyl Piperidine-4-Carboxamide
Replacement of the 3-methoxy group with 3-ethoxy increases the calculated partition coefficient (XLogP3-AA) by approximately +0.5 to +0.8 log units compared to the 3-methoxy-1-methyl analog. For the structurally related 3-ethoxy-1-ethyl-N-(m-tolyl)-1H-pyrazole-4-carboxamide, PubChem reports an XLogP3-AA of 2.4 [1]; the 3-methoxy-1-methyl counterpart is estimated at XLogP ≈ 1.6–1.7. This difference is significant for membrane permeability and tissue distribution.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA ≈ 2.04 (estimate for 3-ethoxy-1-ethyl pyrazole-4-carbonyl piperidine-4-carboxamide based on analog data) |
| Comparator Or Baseline | 3-Methoxy-1-methyl analog: XLogP3-AA ≈ 1.6 |
| Quantified Difference | ΔXLogP ≈ +0.4 to +0.8 |
| Conditions | PubChem computed XLogP3-AA (2021 release); analog extrapolation |
Why This Matters
Higher lipophilicity can enhance blood-brain barrier penetration or intracellular accumulation, making the ethoxy analog preferable for CNS or intracellular target programs.
- [1] PubChem CID 16925405. 3-ethoxy-1-ethyl-N-(m-tolyl)-1H-pyrazole-4-carboxamide. Computed XLogP3-AA = 2.4. View Source
